4-(o-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone
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Overview
Description
4-(2-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a pyridazinone core, substituted with chlorophenyl, morpholinoethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the chlorophenyl, morpholinoethyl, and phenyl groups can be carried out through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, inflammation, or neurological disorders.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-2-(2-piperidinoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
4-(2-Chlorophenyl)-2-(2-dimethylaminoethyl)-6-phenylpyridazin-3(2H)-one: Contains a dimethylaminoethyl group instead of a morpholinoethyl group.
Uniqueness
The uniqueness of 4-(2-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the morpholinoethyl group may impart distinct pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
23338-45-6 |
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Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-20-9-5-4-8-18(20)19-16-21(17-6-2-1-3-7-17)24-26(22(19)27)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2 |
InChI Key |
JQDXUAXBZALKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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